![molecular formula C22H21NO4 B3089788 Fmoc-D-bishomopropargylglycine CAS No. 1198791-55-7](/img/structure/B3089788.png)
Fmoc-D-bishomopropargylglycine
Overview
Description
Fmoc-D-bishomopropargylglycine is a building block for the introduction by Fmoc SPPS of an amino acid bearing an alkyne side chain . Such derivatives are useful tools for the synthesis of cyclic peptides .
Synthesis Analysis
The synthesis of this compound involves an alkyne-alkyne Glaser coupling, which includes the use of Cu (OAc)2/pyridine and heating to 60 °C using microwaves .Molecular Structure Analysis
The empirical formula of this compound is C22H21NO4 . It has a molecular weight of 363.41 .Chemical Reactions Analysis
This compound is used in the synthesis of cyclic peptides through an alkyne-alkyne Glaser coupling .Physical And Chemical Properties Analysis
This compound is a solid substance . It is white to slight yellow to beige in color . It is soluble in DMF, with 1 mmole dissolving clearly in 2 ml of DMF .Mechanism of Action
Target of Action
Fmoc-D-bishomopropargylglycine is primarily used as a building block in the synthesis of peptides . Its primary targets are the amino groups in peptide chains .
Mode of Action
The compound acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protects the amine from unwanted reactions during the synthesis process.
Biochemical Pathways
This compound is involved in the solid-phase peptide synthesis (SPPS) pathway . It allows for the introduction of an amino acid bearing an alkyne side chain, which is useful for the synthesis of cyclic peptides by an alkyne-alkyne Glaser coupling .
Result of Action
The result of this compound’s action is the successful synthesis of cyclic peptides with an alkyne side chain . These peptides can have various applications, including therapeutic and research purposes.
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability . For instance, the alkyne-alkyne Glaser coupling involves heating to 60 °C using microwaves .
Advantages and Limitations for Lab Experiments
One of the main advantages of Fmoc-D-bishomopropargylglycine is its versatility in peptide synthesis. It can be used in the synthesis of various peptides, including cyclic peptides and peptidomimetics. It is also useful in the development of enzyme inhibitors and protein-protein interaction inhibitors. However, one limitation of this compound is its high cost, which can limit its use in some research settings.
Future Directions
There are several future directions for the use of Fmoc-D-bishomopropargylglycine in scientific research. One potential area is the development of new antimicrobial peptides using this compound as a building block. Another potential area is the development of new enzyme inhibitors and protein-protein interaction inhibitors using this compound. Additionally, this compound could be used in the study of protein folding and stability, as well as in the development of new drug delivery systems.
Scientific Research Applications
Fmoc-D-bishomopropargylglycine has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various peptides, including antimicrobial peptides, cyclic peptides, and peptidomimetics. It has also been used in the development of protein-protein interaction inhibitors and enzyme inhibitors. This compound has also been used in the study of protein folding and stability.
Safety and Hazards
Fmoc-D-bishomopropargylglycine is classified as slightly hazardous to water . It should be stored at temperatures between -15°C to -25°C . For disposal, relatively unreactive organic reagents should be collected in container A. If halogenated, they should be collected in container B. For solid residues, use container C .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-ynoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h1,5-12,19-20H,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCKIQCRKHNUOY-HXUWFJFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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